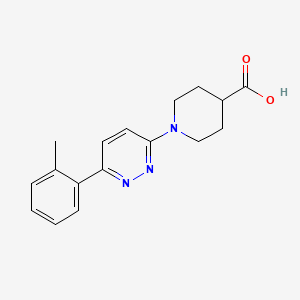

![molecular formula C23H19N5O2S B2972963 N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1207061-70-8](/img/structure/B2972963.png)

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

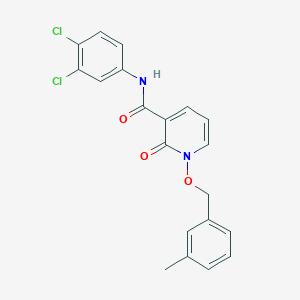

The compound “N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a thiazole ring, and an amide group .

Synthesis Analysis

While the specific synthesis route for this compound is not available, it likely involves the formation of the benzimidazole and thiazole rings through condensation reactions . The amide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative .Molecular Structure Analysis

The benzimidazole and thiazole rings in the compound are aromatic heterocycles, which contribute to the compound’s stability and reactivity . The presence of nitrogen and sulfur atoms in these rings also allows for potential hydrogen bonding interactions .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the benzimidazole and thiazole rings, as well as the amide group . These groups could potentially undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole and thiazole rings could contribute to its stability, while the amide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Biocompatible Polymer Research

The structural features of this compound suggest potential applications in the synthesis of biocompatible polymers. Phosphoester copolymers, for instance, have been synthesized via anionic ring-opening polymerization, which could be catalyzed by related triazacyclodecane derivatives . These polymers are investigated for their non-toxicity to cells and thermoresponsive properties, indicating potential for biomedical applications.

Drug Discovery and Therapeutic Agents

Compounds containing imidazole rings, such as the one , are known for their broad range of biological activities. They have been utilized in the development of drugs with antibacterial, antitumor, antidiabetic, and anti-inflammatory properties . The compound’s structure suggests it could be a candidate for synthesizing new therapeutic agents targeting various diseases.

Catalysis

The triazacyclodecane moiety within the compound’s structure is reminiscent of catalysts used in polymerization reactions. Such catalysts are crucial for controlling molecular weights and comonomer ratios in polymer synthesis, which can lead to the development of materials with specific properties .

Bioconjugation and Chemical Biology

Given the compound’s reactive sites, it could be employed in bioconjugation techniques to link biomolecules with other entities, such as drugs or fluorescent markers. This application is crucial in chemical biology for tracking and analyzing biological processes .

Anticancer Research

The compound’s benzo[d]imidazo[1,2-a]imidazol moiety is structurally similar to molecules that have shown anti-tumor activity. It could be explored for its efficacy against various cancer cell lines, potentially leading to the discovery of new anticancer agents .

Environmental Chemistry

The compound’s ability to form complex structures with metals suggests applications in environmental chemistry, such as in the adsorption and removal of heavy metals from contaminated water sources .

Optical Applications

The presence of multiple aromatic rings and heteroatoms within the compound’s structure could make it a valuable component in the synthesis of dyes for solar cells and other optical applications. Its ability to absorb and emit light at specific wavelengths can be exploited in the development of new optical materials .

Zukünftige Richtungen

Wirkmechanismus

Target of action

Compounds with imidazole rings, such as this one, are often involved in interactions with various enzymes and receptors in the body . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of action

The compound might interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The presence of an imidazole ring could facilitate hydrogen bonding with target proteins .

Eigenschaften

IUPAC Name |

(E)-N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O2S/c29-20(11-10-16-6-2-1-3-7-16)26-22-24-17(15-31-22)14-21(30)28-13-12-27-19-9-5-4-8-18(19)25-23(27)28/h1-11,15H,12-14H2,(H,24,26,29)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVOTNVGINSYLB-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)C=CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)/C=C/C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2972884.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2972885.png)

![2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2972888.png)

![N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2972889.png)

![4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2972890.png)

![1-[[(5-Methylpyridin-2-yl)amino]methyl]indole-2,3-dione](/img/structure/B2972894.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2972895.png)

![5-((4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2972899.png)

![3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2972901.png)